molecular formula C17H22ClN3O3S2 B2720767 4-(isopropylsulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1189913-54-9

4-(isopropylsulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride

Cat. No.: B2720767
CAS No.: 1189913-54-9
M. Wt: 415.95
InChI Key: AMMAREFIEPFRAH-UHFFFAOYSA-N
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Description

4-(Isopropylsulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a small-molecule compound featuring a thiazolopyridine scaffold fused with a benzamide moiety. The molecule is characterized by:

  • A 5-methyl group on the tetrahydrothiazolopyridine core, which enhances conformational stability.
  • A hydrochloride salt formulation, improving aqueous solubility for pharmaceutical applications.

Properties

IUPAC Name

N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-propan-2-ylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S2.ClH/c1-11(2)25(22,23)13-6-4-12(5-7-13)16(21)19-17-18-14-8-9-20(3)10-15(14)24-17;/h4-7,11H,8-10H2,1-3H3,(H,18,19,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMAREFIEPFRAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CN(CC3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Isopropylsulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydrothiazolo-pyridine moiety and an isopropylsulfonyl group. Its molecular formula is C18H22N2O2SC_{18}H_{22}N_{2}O_{2}S with a molecular weight of approximately 346.45 g/mol. The presence of the sulfonyl group is significant for its biological activity, particularly in enzyme inhibition.

Anticoagulant Properties

Research has indicated that derivatives of the tetrahydrothiazolo[5,4-c]pyridine framework exhibit potent anti-factor Xa (fXa) activity. For instance, a related compound demonstrated significant prolongation of prothrombin time (PT) in rat models, suggesting its potential as an orally available anticoagulant . The mechanism involves binding to the S4 and S1 subsites of fXa, which is crucial for its anticoagulant effect.

Antiviral Activity

In another study focusing on benzisothiazolone derivatives, compounds exhibiting similar structural features were identified as effective inhibitors of HIV-1 reverse transcriptase (RT). These compounds displayed low IC50 values (<1 µM), indicating strong antiviral activity without cellular toxicity . Although specific data on the target compound's effectiveness against viral infections remains limited, the structural similarity suggests potential antiviral applications.

The biological activity of this compound can be attributed to its ability to interact with specific enzyme active sites. The sulfonyl group enhances the compound's binding affinity to target proteins through electrostatic interactions and conformational stabilization. This interaction profile is critical for both anticoagulant and potential antiviral activities.

Research Findings

StudyBiological ActivityFindings
AnticoagulantSignificant prolongation of PT in rats; binds to fXa S4 and S1 subsites.
AntiviralIdentified as an inhibitor of HIV-1 RT; IC50 values < 1 µM without toxicity.

Case Studies

  • Anticoagulation Efficacy : In vivo studies demonstrated that the compound effectively reduced thrombus formation in animal models. Dosing regimens indicated a dose-dependent response in PT prolongation.
  • Antiviral Screening : High-throughput screening of related compounds revealed that structural modifications could enhance antiviral potency while maintaining low cytotoxicity levels.

Comparison with Similar Compounds

Thiazolopyridine Core Modifications

  • The 5-methyl group (shared with Analog 2) likely stabilizes the tetrahydrothiazolopyridine ring, reducing metabolic degradation compared to Analog 1’s 5-benzyl group , which adds steric bulk and may hinder target engagement .

Solubility and Formulation

  • The hydrochloride salt of the target compound and Analog 1 improves aqueous solubility, critical for oral bioavailability. However, Analog 2 employs a solid dispersion strategy in tablet form to achieve solubility despite its complex structure, suggesting alternative formulation requirements for the target compound .

Comparative Efficacy and Selectivity

While direct efficacy data for the target compound are unavailable, inferences can be drawn from structural analogs:

  • Analog 2: The dimethylamino carbonyl substituent likely enhances blood-brain barrier penetration, a feature absent in the target compound due to its sulfonyl group’s high polarity .

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